GSK PERK Inhibitor

Overview

Description

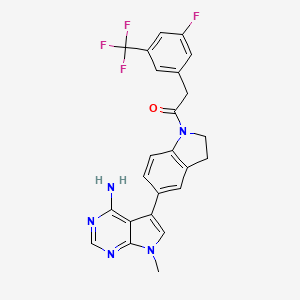

PERK-IN-4 is a potent and selective inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK). This compound has an IC50 value of 0.3 nM, indicating its high efficacy in inhibiting PERK activity . PERK is activated in response to various endoplasmic reticulum stresses, which are implicated in numerous disease states .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PERK-IN-4 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a pyrrolo[2,3-d]pyrimidine core, followed by functionalization to introduce the trifluoromethylphenyl and indole moieties . The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of PERK-IN-4 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

PERK-IN-4 undergoes various chemical reactions, including:

Oxidation: PERK-IN-4 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on PERK-IN-4.

Common Reagents and Conditions

Common reagents used in the reactions of PERK-IN-4 include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of PERK-IN-4 depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine compounds .

Scientific Research Applications

PERK-IN-4 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of PERK in various chemical processes.

Medicine: Explored as a potential therapeutic agent for diseases associated with endoplasmic reticulum stress, such as neurodegenerative diseases and cancer

Industry: Utilized in the development of new drugs and therapeutic strategies targeting PERK-related pathways.

Mechanism of Action

PERK-IN-4 exerts its effects by selectively inhibiting the activity of PERK. PERK is an endoplasmic reticulum stress sensor that phosphorylates eukaryotic initiation factor 2 alpha (eIF2α), leading to the attenuation of global protein synthesis and activation of stress response pathways . By inhibiting PERK, PERK-IN-4 prevents the phosphorylation of eIF2α, thereby modulating the cellular stress response and promoting cell survival under stress conditions .

Comparison with Similar Compounds

Similar Compounds

GSK2606414: Another potent PERK inhibitor with an IC50 value of 0.4 nM.

GSK2656157: A PERK inhibitor with an IC50 value of 0.9 nM.

AMG44: A more specific PERK inhibitor compared to GSK2606414 and GSK2656157.

Uniqueness

PERK-IN-4 is unique due to its high selectivity and potency in inhibiting PERK. Unlike other inhibitors, PERK-IN-4 has a lower IC50 value, indicating its superior efficacy. Additionally, its chemical structure allows for specific interactions with the PERK active site, enhancing its selectivity and reducing off-target effects .

Biological Activity

GSK PERK inhibitors, particularly GSK2606414 and GSK2656157, have emerged as significant compounds in the field of cancer research and therapeutic development. These inhibitors target the protein kinase R-like endoplasmic reticulum kinase (PERK), which plays a critical role in the unfolded protein response (UPR) and has implications in various diseases, including cancer, neurodegeneration, and metabolic disorders. This article provides a detailed overview of their biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Overview of PERK and Its Inhibition

PERK is a key regulator of cellular stress responses, particularly in conditions of endoplasmic reticulum (ER) stress. It phosphorylates eIF2α, leading to the attenuation of protein synthesis and activation of stress response genes such as ATF4 and CHOP. Inhibiting PERK can disrupt these pathways, potentially leading to apoptosis in cancer cells that rely on the UPR for survival under stress conditions.

Key Compounds

- GSK2606414

- GSK2656157

GSK2606414

- Cellular Effects : Inhibits high glucose-induced neurotoxicity by attenuating the PERK/eIF2α/ATF4/CHOP pathway, which is crucial for neuronal survival under stress . This compound also exhibits anti-apoptotic effects by modulating levels of pro-apoptotic (Bax, caspase-3) and anti-apoptotic (Bcl-2) proteins.

- Pharmacodynamics : Oral administration leads to dose-dependent inhibition of tumor growth in xenograft models, indicating its potential as an anticancer agent .

GSK2656157

- Antitumor Activity : Shown to inhibit multiple human tumor xenografts growth in mice through anti-angiogenic effects . The compound's efficacy is linked to its ability to mimic genetic ablation of PERK in vivo.

- Mechanistic Insights : The compound alters mitochondrial function and reduces oxidative stress markers, contributing to its protective effects against ER stress-induced apoptosis .

Case Studies

- Neuroprotection :

- Cancer Therapy :

- RIPK1 Inhibition :

Comparative Data Table

| Compound | IC50 (nM) | Selectivity | Primary Action | Notable Effects |

|---|---|---|---|---|

| GSK2606414 | 0.4 | >1000-fold | PERK inhibition | Neuroprotection; anti-apoptotic |

| GSK2656157 | 10-30 | High | Tumor growth inhibition | Anti-angiogenic; mimics genetic ablation |

Q & A

Basic Research Questions

Q. How to validate PERK inhibition in cellular models using GSK2606414?

- Methodology :

- Use Western blot to measure phosphorylation levels of PERK (p-PERK) and its downstream targets (e.g., eIF2α, ATF4, CHOP) .

- Include controls: untreated cells, DMSO vehicle, and stress-inducing agents (e.g., thapsigargin or LPS) to confirm PERK pathway activation.

- Validate selectivity by comparing IC50 values (e.g., GSK2606414 has an IC50 of 0.4 nM for PERK vs. 160-fold selectivity over B-Raf) .

- Assess functional outcomes like cell viability (via MTT assay) and autophagy markers (LC3-II/Ⅰ ratio, p62 degradation) to correlate inhibition with biological effects .

Q. What experimental designs are optimal for studying PERK's role in ER stress-induced apoptosis?

- Protocol :

- Pre-treat cells with GSK2606414 (1–2 µM) for 1–2 hours before introducing ER stressors (e.g., tunicamycin or 2-AG) .

- Use dose-response curves to determine the minimal effective concentration.

- Combine with genetic knockdown (siRNA/shRNA) to confirm pharmacological specificity .

- Monitor apoptosis via cleaved PARP, caspase-3 activation, and ROS levels, as PERK inhibition may alter oxidative stress pathways .

Advanced Research Questions

Q. How to resolve contradictions in PERK's dual role in autophagy and apoptosis?

- Analysis Framework :

- Context-dependent effects : In LPS-treated bovine mammary cells, PERK inhibition reduced autophagy markers (e.g., LC3-II) but alleviated apoptosis, suggesting stress severity dictates outcomes .

- Autophagic flux assays : Use lysosomal inhibitors (e.g., bafilomycin A1) to distinguish between autophagosome formation and degradation. GSK2606414 may block autophagosome-lysosome fusion, as shown in chondrocyte models .

- Temporal regulation : Time-course experiments (e.g., 4–24 hours post-treatment) can reveal phase-specific roles of PERK in stress adaptation vs. cell death .

Q. Why do GSK inhibitors show off-target effects in apoptosis studies?

- Critical Considerations :

- RIPK1 inhibition : GSK2606414 and GSK2656157 inhibit RIPK1 at nanomolar concentrations, confounding apoptosis assays. Validate findings with selective PERK inhibitors like AMG PERK 44, which lacks RIPK1 activity .

- Dose optimization : Use lower concentrations (e.g., ≤1 µM) to minimize off-target effects. For in vivo studies, adjust doses (e.g., 150 mg/kg in rat models) to balance efficacy and toxicity .

- Complementary models : Compare results across cell types (e.g., cancer vs. neuronal cells) to identify tissue-specific PERK signaling .

Q. How to address discrepancies in PERK inhibitor efficacy across disease models?

- Strategies :

- Pathway crosstalk : In neurodegenerative models, PERK inhibition worsened neuronal survival despite reducing ER stress, likely due to disrupted mTOR-autophagy axis. Pair GSK2606414 with mTOR modulators (e.g., rapamycin) to dissect interactions .

- Transcriptomic profiling : RNA-seq can identify compensatory pathways (e.g., IRE1/XBP1) activated upon PERK inhibition .

- In vivo validation : Use metastatic cancer models to test PERK's role in dormant disseminated tumor cells (DTCs). GSK inhibitors block metastasis by selectively killing UPRhigh DTCs, but pancreatic toxicity limits long-term use .

Q. Methodological Best Practices

Q. How to ensure reproducibility in PERK inhibition studies?

- Guidelines :

- Standardize stress induction : Use consistent ER stress agents (e.g., 2 µM thapsigargin for 4–6 hours) .

- Batch testing : Verify inhibitor activity via PERK kinase assays before in vivo use .

- Data reporting : Include p-PERK/PERK ratios, exact concentrations, and vehicle controls in publications. Avoid overinterpretation of single-timepoint data .

Q. What controls are essential for PERK inhibitor experiments?

- Critical Controls :

- Negative controls : Untreated cells, DMSO vehicle, and PERK-null cells (if available).

- Positive controls : Cells treated with PERK activators (e.g., tunicamycin) or stress inducers (e.g., Bz-ATP) .

- Off-target validation : Include RIPK1-dependent apoptosis assays (e.g., TNF-α + cycloheximide) to rule out non-PERK effects .

Properties

IUPAC Name |

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F4N5O/c1-32-11-18(21-22(29)30-12-31-23(21)32)14-2-3-19-15(9-14)4-5-33(19)20(34)8-13-6-16(24(26,27)28)10-17(25)7-13/h2-3,6-7,9-12H,4-5,8H2,1H3,(H2,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVQGBJMIQCDEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC(=C5)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F4N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735211 | |

| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337531-89-1 | |

| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.